cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
Description
cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo-oxazine core fused with a six-membered 1,4-oxazine ring. Its molecular formula is C₁₈H₂₆N₂O₃, with a molar mass of 318.41 g/mol . The compound adopts a cis-configuration at the tert-butyl carboxylate group, which is critical for its stereochemical interactions in pharmaceutical applications. Key structural elements include:
- A hexahydropyrrolo[3,4-b][1,4]oxazine scaffold, combining pyrrolidine and oxazine moieties.
- A tert-butyl ester group at position 6, enhancing steric bulk and stability.
- A benzyl substituent at position 4, modulating lipophilicity and binding affinity.
This compound is primarily utilized as a chiral building block in drug synthesis, particularly for nitrogen-containing heterocycles in central nervous system (CNS) agents or enzyme inhibitors . Its stereochemical rigidity and functional group diversity make it valuable for designing bioactive molecules with tailored pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXXIKSVHUSTOA-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138027-02-8 | |
| Record name | rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation and Ring-Closure Strategies
Raney Nickel-Mediated One-Step Cyclization
The most direct method for synthesizing the trans isomer of related pyrrolooxazine derivatives involves Raney nickel-catalyzed hydrogenation and cyclization. As detailed in patent CN105017244A, trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate undergoes one-step ring closure in methanol or ethanol at 20–60°C using Raney nickel. While this method primarily yields the trans configuration, modifying the catalyst and reaction parameters can favor cis isomer formation.
Key Reaction Parameters:
Palladium/Carbon Sequential Reduction and Alkali-Induced Cyclization
For stereoselective cis isomer synthesis, CN105017244A describes a two-step protocol:
- Reduction : The cyano group in trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate is reduced using Pd/C (5%) under hydrogen atmosphere in methanol at 25°C.
- Cyclization : Sodium ethoxide (2 equiv) in ethanol induces ring closure at 60°C, yielding the cis isomer with 70–85% diastereomeric excess.
Stereochemical Control:
The use of Pd/C instead of Raney nickel prevents over-reduction and preserves the stereochemical integrity of the pyrrolidine ring. Alkali conditions facilitate intramolecular nucleophilic attack, favoring cis ring fusion.
α-Oxoester-Based Multicomponent Reactions
Aldol Condensation-Ring Closure Sequences
Palacios et al. reported a stereoselective route to pyrrolidin-2-ones via aldol condensation of α-oxoesters with chiral amines. Applying this to tert-butyl glyoxalate derivatives, the sequence involves:
- Aldol Addition : Lithium diisopropylamide (LDA)-mediated condensation of tert-butyl glyoxalate with a pyrrolidine precursor.
- Hydrogenolysis : Pd/C-catalyzed removal of protecting groups.
- Mitsunobu Cyclization : Formation of the bicyclic system using PBu₃-ADDP.
Optimization Insights:
- Temperature : −78°C for aldol step to prevent racemization.
- Catalyst : 10% Pd/C for selective deprotection without ring hydrogenation.
Stereoselective Synthesis via Chiral Auxiliaries
Evans Oxazolidinone-Mediated Asymmetric Induction
Chiral auxiliaries like Evans oxazolidinones enable enantioselective construction of the pyrrolooxazine core. A modified protocol involves:
- Acylation : Coupling tert-butyl glyoxalate with a chiral oxazolidinone.
- Mannich Reaction : Addition of a pyrrolidine-derived imine.
- Auxiliary Removal : Hydrolysis or transesterification to yield the free amine.
- Ring Closure : Base-mediated cyclization (e.g., NaH in THF).
Yield and Selectivity:
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Temperature (°C) | Yield (%) | cis:trans Ratio |
|---|---|---|---|---|
| Raney Nickel Cyclization | Raney Ni | 40 | 65–78 | 1:4 |
| Pd/C Reduction | Pd/C | 25 | 70–85 | 4:1 |
| Aldol-Mitsunobu | LDA/PBu₃-ADDP | −78 to 25 | 62–68 | 3:1 |
| Evans Auxiliary | Mg(Ot-Bu)₂ | 60 | 60–85 | 12:1 |
Industrial Scalability and Process Challenges
Catalyst Recovery and Recycling
Raney nickel and Pd/C are non-recoverable in batch processes, increasing costs for large-scale production. Fixed-bed reactors with immobilized catalysts could improve feasibility.
Solvent Selection
Methanol and ethanol are preferred for their low toxicity, but THF and DCM offer better solubility for intermediates. Switchable solvent systems (e.g., ethanol/water) may enhance green chemistry metrics.
Chemical Reactions Analysis
Types of Reactions
cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The tert-butyl group or the carboxylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated derivatives of the original compound .
Scientific Research Applications
cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazine ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, differing in core heterocycles, substituents, or applications:
Pyrrolo-Oxazine Derivatives
Compound : cis-tert-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate (CAS 138027-01-7)
Compound : cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate (CAS 1251006-15-1)
Pyrrolo-Pyrrole Derivatives
Compound : (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Compound : Hexahydropyrrolo[3,4-b]pyrroles (e.g., from Cu(I)-NHC catalysis)
Indole-Fused Pyrrolo Derivatives
- Compound : 1,4-Dihydropyrrolo[3,4-b]indol-3(2H)-ones
Oxazepine and Thiazepine Derivatives
- Compound: Thieno[3,4-b][1,4]benzodiazepines Core: Thieno-benzodiazepine. Substituents: Alkylamino groups. Applications: Neuroleptic and antidepressant agents (e.g., d-amphetamine lethality blockade) . Key Data: Chloro-substituted variants (e.g., 3-chloro) show enhanced antidepressant effects .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacological and Physical Properties
Biological Activity
Cis-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHNO
- CAS Number : 1958068-89-7
- Molecular Weight : 228.29 g/mol
The structure features a hexahydropyrrolo framework, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various derivatives of the hexahydropyrrolo compound. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Clostridium difficile
- Escherichia coli
In one study, derivatives bearing a tert-butyl moiety demonstrated promising activities against MRSA with an MIC of 4 μg/mL. This indicates that modifications in the chemical structure can significantly enhance antibacterial efficacy .
Antifungal Activity
The compound's antifungal properties have also been investigated. Notably, it has shown moderate activity against Candida albicans, with MIC values reflecting its potential as an antifungal agent. The structure-activity relationship indicates that the presence of specific functional groups can improve antifungal activity .
Cytotoxic Effects
Research into the cytotoxic effects of this compound has revealed its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
- Study on Antibacterial Activity :
- Antifungal Efficacy :
- Cytotoxicity Assessment :
Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antibacterial | MRSA | 4 | Effective against resistant strains |
| Antifungal | Candida albicans | Moderate | Potential for treatment options |
| Cytotoxic | Cancer cell lines | Significant inhibition | Induces apoptosis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate?
- Methodology : The compound can be synthesized via multistep routes involving:
- Fischer indolization : A reaction between phenylhydrazines and pyrrolidine-2,3-diones to form the pyrrolo[3,4-b]indole core, followed by functionalization .
- Lithiation strategies : For introducing substituents at specific positions, e.g., using LDA (Lithium Diisopropylamide) for methyl group addition at C-1, achieving high yields .
- Protection/deprotection steps : The tert-butyl carbamate group is introduced via Boc-protection under anhydrous conditions, ensuring stereochemical integrity .
Q. What safety protocols are essential for handling this compound in the lab?
- Hazard classification : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory sensitizer (Category 3) .
- Mitigation :
- Use fume hoods for synthesis/purification.
- Wear nitrile gloves, safety goggles, and lab coats.
- Store in inert, airtight containers at 2–8°C to prevent hydrolysis .
- First aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for inhalation exposure .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during the synthesis of cis-configured derivatives?
- Challenges : Epimerization risk at the oxazine ring’s bridgehead positions under acidic/basic conditions.
- Solutions :
- Use chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-BINAP complexes) for enantioselective C–N bond formation .
- Optimize reaction pH (neutral to slightly acidic) to minimize racemization during Boc-deprotection .
- Monitor stereochemistry via X-ray crystallography (SHELX refinement) or chiral HPLC .
Q. How do conflicting spectral data (e.g., NMR shifts) arise in structural elucidation, and how are they resolved?
- Causes : Dynamic conformational changes (e.g., ring puckering in hexahydropyrrolooxazine) or solvent-induced shifts.
- Resolution strategies :
- Use 2D NMR (COSY, NOESY) to assign coupling patterns and confirm cis-configuration .
- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
- Validate via single-crystal X-ray diffraction (employ SHELXL for high-resolution refinement) .
Q. What strategies optimize the compound’s stability in catalytic or biological assays?
- Instability factors : Hydrolysis of the oxazine ring under aqueous conditions or thermal decomposition above 150°C .
- Approaches :
- Encapsulate in cyclodextrins or liposomes for aqueous compatibility .
- Use inert atmospheres (N/Ar) during high-temperature reactions .
- Derivatize with electron-withdrawing groups (e.g., trifluoromethyl) to enhance thermal stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity or reactivity profiles across studies?
- Root causes : Variability in impurity levels (e.g., residual Pd catalysts), solvent traces, or assay conditions (pH, temperature).
- Troubleshooting :
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
- Replicate assays under standardized conditions (e.g., PBS buffer, 37°C) .
- Perform control experiments with structurally analogous compounds (e.g., tert-butyl pyrrolidine carboxylates) to isolate structure-activity relationships .
Advanced Methodological Guidance
Q. What computational tools are recommended for modeling the compound’s conformational dynamics?
- Software :
- Gaussian 16 or ORCA for DFT calculations (geometric optimization, transition-state analysis).
- Molecular dynamics (MD) simulations (AMBER or GROMACS) to study solvent effects on ring puckering .
Q. How to design a structure-activity relationship (SAR) study for modifying the hexahydropyrrolooxazine scaffold?
- Key modifications :
- Introduce electron-withdrawing groups (e.g., nitro, cyano) at C-6 to modulate reactivity .
- Replace the tert-butyl group with alternative carbamates (e.g., benzyl, allyl) to study steric effects .
- Assays :
- Evaluate catalytic activity in asymmetric synthesis (e.g., organocatalysis).
- Screen for biological targets (e.g., kinase inhibition) using SPR (Surface Plasmon Resonance) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
